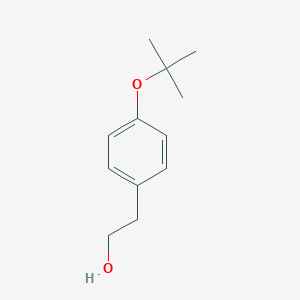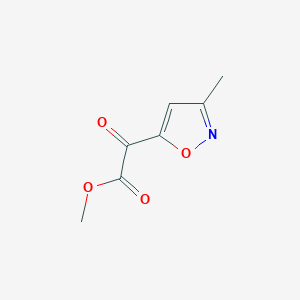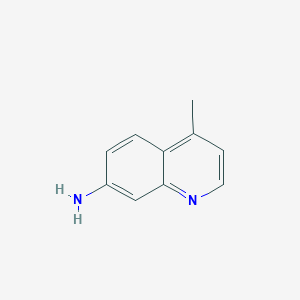
2-(4-tert-Butoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline solid with a melting point of 70-72°C. This compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butoxyphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Vorbereitungsmethoden
The synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butylphenol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(4-tert-Butoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Wirkmechanismus
The mechanism of action of 2-(4-tert-Butoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(4-tert-Butoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is similar in structure but lacks the ethan-1-ol group.
2-(4-tert-Butoxyphenyl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group.
4-tert-Butylbenzyl alcohol: This compound has a similar structure but with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZWTCSMYPNPCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471032 |
Source


|
| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123195-72-2 |
Source


|
| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)



![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one](/img/structure/B54064.png)





